Sorafenib-N-Oxid
Übersicht
Beschreibung
Sorafenib N-Oxide is a pharmacologically active metabolite of Sorafenib, a multi-kinase inhibitor . It is clinically significant in the treatment of hepatocellular and renal cancers . Sorafenib undergoes CYP3A4-dependent oxidation in the liver to produce Sorafenib N-Oxide .
Synthesis Analysis
The main circulating metabolite in the plasma is Sorafenib N-Oxide, and it is produced through the oxidation of Sorafenib by CYP3A4 . It comprises 9 – 16% of the circulating analytes at steady-state and exhibits an in vitro potency similar to Sorafenib .Molecular Structure Analysis
The molecular structure of Sorafenib N-Oxide has been studied using various techniques such as X-ray diffractometry and X-ray photoelectron spectroscopy . Further molecular docking studies of Sorafenib and Sorafenib N-Oxide with the 1TQN crystal structure of CYP3A4 have been undertaken .Chemical Reactions Analysis
In the optimal docking pose, the N-oxide moiety of Sorafenib N-Oxide was found to interact directly with the heme moiety of CYP3A4 . These findings suggest that Sorafenib N-Oxide could contribute to pharmacokinetic interactions involving Sorafenib, perhaps in individuals who produce high circulating concentrations of the metabolite .Physical And Chemical Properties Analysis
Sorafenib is a small lipophilic molecule with low solubility and high permeability . After oral administration, it is rapidly absorbed from the gastrointestinal tract and reaches the liver via the portal vein . Sorafenib reaches peak plasma levels between 1 and 12 hours, and reaches steady-state concentrations typically around 7 days .Wissenschaftliche Forschungsanwendungen
Hemmung des humanen hepatischen CYP3A4
SNO ist ein Inhibitor des humanen hepatischen CYP3A4 . Der Multi-Kinase-Inhibitor Sorafenib (SOR) unterliegt einer CYP3A4-abhängigen Oxidation in der Leber zu dem pharmakologisch aktiven N-Oxid-Metaboliten (SNO) . Dies deutet darauf hin, dass SNO zu pharmakokinetischen Interaktionen mit SOR beitragen könnte, insbesondere bei Personen, die hohe zirkulierende Konzentrationen des Metaboliten produzieren .
Behandlung von Leberzellkarzinom (HCC)
Sorafenib (SF), die Muttersubstanz von SNO, ist ein von der FDA zugelassenes molekular-gezieltes Chemotherapeutikum, das die Angiogenese und die Proliferation von Tumorzellen hemmen kann, was zu einem verbesserten Gesamtüberleben von Patienten mit HCC führt . SNO, als aktiver Metabolit von SF, teilt wahrscheinlich diese Eigenschaften.
Behandlung von Nierenzellkarzinom
SF wird auch als Monotherapie bei Nierenzellkarzinom eingesetzt . Da SNO der aktive Metabolit von SF ist, könnte er auch potenzielle Anwendungen bei der Behandlung von Nierenzellkarzinom haben.
Arzneimittelverabreichungssysteme
Die Einlagerung von SF in Nanocarrier durch Nanoformulierungen ist eine effektive Strategie, die SF mit reduzierten Nebenwirkungen und verbesserter Behandlungswirksamkeit in einen Zieltumor liefert . Als aktiver Metabolit von SF könnte SNO möglicherweise in ähnlichen Arzneimittelverabreichungssystemen eingesetzt werden.
Hemmung der Tyrosinkinase
Als multi-gezielte Tyrosinkinase-Inhibitoren werden Sorafenib, Regorafenib und Cabozantinib bei HCC für systemische Therapien mit antiproliferativen und antiangiogenen Wirkungen eingesetzt . SNO, als Metabolit von Sorafenib, kann auch ähnliche inhibitorische Wirkungen auf die Tyrosinkinase haben.
Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC)
Eine Studie legt nahe, dass eine Kombinationstherapie mit Sorafenib und Gemcitabin eine effektive Möglichkeit bieten kann, Metastasen durch das Targeting von EMT zu hemmen und bessere Ergebnisse bei Patienten mit fortgeschrittenem NSCLC zu erzielen . Als aktiver Metabolit von Sorafenib könnte SNO auch bei dieser Kombinationstherapie wirksam sein.
Wirkmechanismus
Target of Action
Sorafenib N-Oxide, like its parent compound Sorafenib, is a multi-kinase inhibitor. Its primary targets include vascular endothelial growth factor receptors (VEGFR) and RAF kinases . These targets play crucial roles in tumor cell proliferation and angiogenesis .
Mode of Action
Sorafenib N-Oxide inhibits the RAF/MEK/extracellular signal-regulated kinase (ERK) pathway in tumor cells, thereby blocking tumor proliferation and growth . It also reduces tumor angiogenesis by inhibiting VEGFR and PDGFR signaling in tumor vasculature .
Biochemical Pathways
Sorafenib N-Oxide affects several biochemical pathways. It inhibits thymidylate synthase (TS) , which disturbs DNA synthesis and attenuates the proliferation of tumor cells . It also triggers ferroptosis by inhibiting the cystine/glutamate transporter . Furthermore, it can activate the AMP-activated protein kinase (AMPK) pathway .
Pharmacokinetics
It’s known that the parent compound sorafenib has a relatively slow absorption phase with a cmax (peak serum concentration) occurring approximately 6–12 hours post-drug administration . Sorafenib is transformed into Sorafenib N-Oxide, among other metabolites, primarily by the enzyme CYP3A4 .
Result of Action
The action of Sorafenib N-Oxide leads to several molecular and cellular effects. It inhibits angiogenesis and tumor cell proliferation, leading to improved patient overall survival of hepatocellular carcinoma (HCC) . It also disrupts DNA synthesis and attenuates the proliferation of tumor cells . Furthermore, it triggers ferroptosis, a form of regulated cell death .
Safety and Hazards
Sorafenib, due to its adverse effects, must be discontinued by 20% of patients within 1 month after the first administration . Diarrhea, rash, fatigue, hand-foot skin reactions, and hypertension are the most common adverse events associated with Sorafenib . Serious adverse effects such as liver failure, hepatic encephalopathy, and pneumonitis also arise in some cases .
Zukünftige Richtungen
Future research directions include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of Sorafenib . Another logical therapeutic approach is the concept of dual inhibition of the VEGF signaling pathway, and the combination of Sorafenib with bevacizumab is being explored in several phase I trials .
Eigenschaften
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N4O4/c1-26-19(30)18-11-15(8-9-29(18)32)33-14-5-2-12(3-6-14)27-20(31)28-13-4-7-17(22)16(10-13)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,27,28,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQAZCCVUZDIZDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431376 | |
Record name | Sorafenib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
583840-03-3 | |
Record name | Sorafenib N-Oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BAY-673472 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XYK65KIGD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sorafenib N-oxide, and how does it relate to Sorafenib?
A1: Sorafenib N-oxide is the primary active metabolite of the multikinase inhibitor Sorafenib. It is generated through CYP3A4-mediated oxidation of Sorafenib in the liver. [, ] Both Sorafenib and Sorafenib N-oxide exhibit inhibitory activity against various tyrosine kinases, including VEGFR, PDGFR, c-Kit, and FLT3-ITD, ultimately interfering with tumor growth and proliferation. [, , , , ]
Q2: How potent is Sorafenib N-oxide compared to Sorafenib in inhibiting FLT3-ITD?
A2: Sorafenib N-oxide demonstrates potent inhibition of FLT3-ITD with a binding constant (Kd) of 70 nmol/L. While this showcases its strong interaction with FLT3-ITD, its potency is slightly lower than Sorafenib, which exhibits a Kd of 94 nmol/L. [, ]
Q3: Does Sorafenib N-oxide affect downstream signaling pathways in leukemia cells?
A3: Yes, Sorafenib treatment, which leads to the formation of Sorafenib N-oxide, has been shown to inhibit the phosphorylation of AKT, S6 ribosomal protein, and 4E-BP1 in leukemia cells. [] This suggests its role in disrupting key signaling cascades involved in cell growth and survival.
Q4: How does Sorafenib N-oxide interact with CYP3A4?
A4: Research suggests Sorafenib N-oxide acts as a linear-mixed inhibitor of human hepatic CYP3A4. [] Molecular docking studies indicate that Sorafenib N-oxide interacts with key amino acid residues within the enzyme's substrate recognition sequences, potentially explaining its inhibitory effects on CYP3A4 activity. []
Q5: How does the pharmacokinetics of Sorafenib N-oxide differ in children compared to adults?
A5: In children, several factors influence the metabolism of Sorafenib to Sorafenib N-oxide, including age and sex. Boys tend to exhibit higher Sorafenib N-oxide ratios than girls, particularly those under ten years old. [] This highlights the importance of considering ontogeny when administering Sorafenib to pediatric patients.
Q6: Can concurrent medications impact Sorafenib N-oxide pharmacokinetics?
A6: Yes, concurrent use of medications can influence Sorafenib N-oxide pharmacokinetics. Co-administration of Sorafenib with azole antifungal agents, potent inhibitors of CYP3A4, has been shown to reduce Sorafenib N-oxide formation. [, ] Similarly, co-administering Sorafenib with clofarabine and cytarabine may also influence Sorafenib N-oxide clearance. []
Q7: Is there a correlation between Sorafenib N-oxide exposure and skin toxicity?
A7: Yes, a potential link exists between Sorafenib N-oxide exposure and the development of hand-foot skin reaction (HFSR), a common side effect of Sorafenib treatment. Studies show a shorter time to developing grade 2-3 HFSR is associated with higher steady-state concentrations of both Sorafenib and Sorafenib N-oxide. []
Q8: Does Sorafenib N-oxide exhibit antitumor activity in vitro?
A8: Yes, Sorafenib N-oxide demonstrates in vitro activity against several AML cell lines, including those with FLT3-ITD and wild-type FLT3. [, ] This suggests its potential as a therapeutic agent in treating AML.
Q9: What is the role of Sorafenib N-oxide in achieving remission in leukemia patients?
A9: While Sorafenib is the primary drug administered, its conversion to Sorafenib N-oxide contributes to the overall therapeutic effect. Studies indicate that patients with relapsed/refractory pediatric AML treated with Sorafenib (leading to Sorafenib N-oxide formation) in combination with clofarabine and cytarabine achieved complete remission or complete remission with incomplete blood count recovery. []
Q10: What analytical methods are commonly used to measure Sorafenib and Sorafenib N-oxide concentrations?
A10: Several analytical methods are employed to quantify Sorafenib and Sorafenib N-oxide levels, including:* Liquid chromatography-tandem mass spectrometry (LC-MS/MS): This highly sensitive and specific method is widely used to determine the concentrations of Sorafenib, Sorafenib N-oxide, and other metabolites in biological samples, aiding in pharmacokinetic studies and therapeutic drug monitoring. [, ] * High-performance liquid chromatography with ultraviolet detection (HPLC-UV): This method offers accurate and reproducible quantification of Sorafenib and Sorafenib N-oxide within a specific linear range, proving valuable for monitoring patients undergoing Sorafenib treatment. [] * Competitive enzyme-linked immunosorbent assay (ELISA): This technique, utilizing a specific antibody against Sorafenib, allows for the sensitive measurement of Sorafenib levels in serum, proving useful for therapeutic drug monitoring and pharmacokinetic studies. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.